molecular formula C8H18O4 B565131 Triglyme-d6 CAS No. 1219192-16-1

Triglyme-d6

Cat. No.: B565131
CAS No.: 1219192-16-1
M. Wt: 184.265
InChI Key: YFNKIDBQEZZDLK-WFGJKAKNSA-N
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Description

Triglyme-d6, also known as triethylene glycol dimethyl ether-d6, is a deuterated form of triethylene glycol dimethyl ether. It is an organic compound with the chemical formula C8H12D6O4. This compound is a colorless liquid that is soluble in water and most organic solvents. This compound is commonly used as a solvent in various chemical reactions and processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triglyme-d6 is synthesized by the deuteration of triethylene glycol dimethyl ether. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve efficient deuteration. The process is optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Triglyme-d6 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding glycol ethers.

    Reduction: It can be reduced to form simpler ether compounds.

    Substitution: this compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various glycol ethers, simpler ether compounds, and substituted ether derivatives.

Scientific Research Applications

Triglyme-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Triglyme-d6 exerts its effects primarily through its role as a solvent. It facilitates various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Triglyme-d6

This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to form stable complexes with ions and its low volatility make it an excellent solvent for various chemical and industrial processes .

Properties

CAS No.

1219192-16-1

Molecular Formula

C8H18O4

Molecular Weight

184.265

IUPAC Name

1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane

InChI

InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3

InChI Key

YFNKIDBQEZZDLK-WFGJKAKNSA-N

SMILES

COCCOCCOCCOC

Synonyms

2,5,8,11-Tetraoxadodecane-d6;  1,2-Bis(2-methoxyethoxy)ethane-d6;  Ansul Ether 161-d6;  DMTG-d6;  Glyme 4;  Hisolve MTM-d6;  Methyltriglyme-d6;  NSC 66400-d6;  Triethylene Glycol Dimethyl-d6 Ether; 

Origin of Product

United States

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